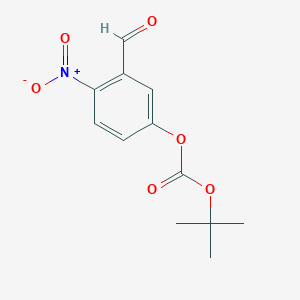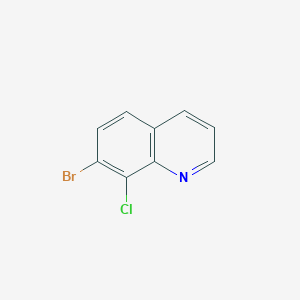
H-Phe-Pro-Ala-betana
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe-Pro-Ala-betana is a tripeptide composed of L-phenylalanine, L-proline, and L-alanine. This compound is known for its unique sequence and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Pro-Ala-betana typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
H-Phe-Pro-Ala-betana can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can lead to the formation of tyrosine, while reduction of disulfide bonds can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
H-Phe-Pro-Ala-betana has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate protein folding, stability, and interactions.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of H-Phe-Pro-Ala-betana involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect protein-protein interactions. The exact mechanism depends on the specific context and application of the peptide .
Vergleich Mit ähnlichen Verbindungen
H-Phe-Pro-Ala-betana can be compared with other similar tripeptides, such as:
H-Phe-Pro-Gly: This compound has a similar structure but with glycine instead of alanine, leading to different properties and applications.
H-Phe-Pro-Val: The substitution of alanine with valine can affect the peptide’s hydrophobicity and stability.
H-Phe-Pro-Leu: This peptide has leucine instead of alanine, which can influence its biological activity and interactions
Conclusion
This compound is a versatile tripeptide with significant potential in various scientific fields. Its unique sequence and properties make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Eigenschaften
Molekularformel |
C27H30N4O3 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(25(32)30-22-14-13-20-10-5-6-11-21(20)17-22)29-26(33)24-12-7-15-31(24)27(34)23(28)16-19-8-3-2-4-9-19/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
InChI-Schlüssel |
IIZJVPYPUKBCCG-NWVWQQAFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
Kanonische SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Piktogramme |
Health Hazard |
Sequenz |
FPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)








![3-Bromopyrrolo[1,2-a]pyrimidine](/img/structure/B1512263.png)

![[(3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-3-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B1512266.png)

